ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl 5-oxo-1,4-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-5(9)8-3-7-4/h3-4H,2H2,1H3,(H,7,8,9) |
InChI Key |
UTCPJHSFNVBCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)NC=N1 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Partial Decarboxylation Route
One documented synthetic sequence begins with diethyl imidazole-4,5-dicarboxylate as the starting material. This compound undergoes hydrolysis with aqueous sodium hydroxide to yield imidazole-4,5-dicarboxylic acid. Partial decarboxylation is then achieved by refluxing with aniline, producing 4-anilinocarbonylimidazole. Subsequent hydrolysis of this intermediate with refluxing aqueous hydrochloric acid yields the imidazole-4-carboxylic acid derivative. Finally, esterification with ethanol and dry hydrogen chloride at reflux temperature affords ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate.
This route is summarized in the following table:
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Diethyl imidazole-4,5-dicarboxylate + NaOH (aq) | Imidazole-4,5-dicarboxylic acid | Hydrolysis |
| 2 | Reflux with aniline | 4-Anilinocarbonylimidazole | Partial decarboxylation |
| 3 | Reflux aqueous HCl | Imidazole-4-carboxylic acid | Hydrolysis |
| 4 | Esterification with EtOH + dry HCl (reflux) | This compound | Final ester product |
This method is advantageous for its stepwise control and relatively straightforward reagents, though it requires careful control of reflux conditions and purification steps.
Carbon Dioxide and Alkali Metal Carbonate Cyclization
An alternative approach involves the reaction of imidazole starting materials with carbon dioxide and alkali metal carbonates or bicarbonates. This process forms imidazole-4(5)-monocarboxylic acids and their salts or betaines, which can be converted to the target ester.
Key features of this method include:
- Use of stoichiometric or excess carbon dioxide, often in liquid form
- Alkali metal hydroxides, bicarbonates, or carbonates as bases
- Reaction temperatures kept below 220 °C to avoid unwanted dicarboxylic acid formation
- Avoidance of metal catalysts and harsh acid treatments in many cases
This process yields high purity products with good yields and is considered economical and efficient for producing imidazole monocarboxylic acids, which can be further esterified to the ethyl ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Derivatives
Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate differs from its analogs primarily in the substituents on the imidazole ring and ester groups. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Imidazole Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 952734-99-5 | C₆H₈N₂O₃ | 156.14 | Ethyl ester (C4), oxo (C5) |
| Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate | 952735-34-1 | C₇H₁₀N₂O₃ | 170.17 | Propyl ester (C4), oxo (C5) |
| Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate | 952735-35-2 | C₇H₁₀N₂O₃ | 170.17 | Isopropyl ester (C4), oxo (C5) |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | 257-315-3 | C₇H₁₀N₂O₂ | 154.17 | Ethyl ester (C4), methyl (C5) |
Key Observations :
Reactivity and Functional Group Interactions
The oxo group at C5 in the target compound enhances its ability to participate in hydrogen-bonding networks, a critical factor in crystal engineering and supramolecular assembly . In contrast, 2-(Methylthio)-1-(p-tolyl)-4,5-dihydro-1H-imidazole (CAS 952735-35-2) contains a thioether group, which introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the oxo derivative .
Research Findings and Computational Insights
- Hydrogen Bonding : The oxo group at C5 facilitates stronger hydrogen-bonding interactions compared to methyl-substituted analogs, as predicted by graph set analysis .
- Electronic Properties : Density functional theory (DFT) studies using methods like the Colle-Salvetti correlation could elucidate differences in electron density distribution between the target compound and its analogs, particularly in the context of aromaticity and reactivity .
- Crystallography : Tools like SHELX and ORTEP-3 have been instrumental in resolving the crystal structures of related imidazole derivatives, highlighting variations in bond lengths and angles due to substituent effects .
Q & A
Q. What are the critical steps for synthesizing ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate with high yield and purity?
Synthesis typically involves multi-step reactions starting from imidazole precursors. Key steps include:
- Precursor Selection : Use of substituted imidazole derivatives (e.g., trifluoromethyl or hydroxyalkyl groups) to modulate reactivity .
- Reaction Optimization : Control of temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours) to minimize side products .
- Purification : Column chromatography or recrystallization to isolate the product, followed by analytical validation via NMR and HPLC (>95% purity) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and hydrogen bonding patterns in the imidazole ring .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect trace impurities .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use of fume hoods to prevent inhalation of volatile byproducts .
- Waste Disposal : Compliance with federal/state regulations for organic waste, including neutralization before disposal .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with targeted pharmacological properties?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthesis (e.g., ICReDD’s reaction path search methods) .
- Molecular Docking : Screen derivatives for binding affinity with biological targets (e.g., enzymes or receptors) to prioritize experimental testing .
- Structure-Activity Relationship (SAR) Modeling : Use datasets from analogs (e.g., ethyl 2-chloro-1H-imidazole-5-carboxylate) to correlate substituents with bioactivity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent dosing) to isolate variables .
- Meta-Analysis : Aggregate data from structurally similar compounds (Table 1) to identify trends in activity profiles.
Q. Table 1: Bioactivity Comparison of Imidazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Substituents |
|---|---|---|---|
| This compound | Moderate | High | 5-oxo, 4-carboxylate |
| Ethyl 2-chloro-1H-imidazole-5-carboxylate | High | Low | 2-chloro |
| 1-Methyl-1H-imidazole-5-carbohydrazide | Low | Moderate | 1-methyl, carbohydrazide |
| Data sourced from comparative studies . |
Q. What experimental strategies can improve reaction scalability without compromising efficiency?
- Flow Chemistry : Continuous flow systems to enhance heat/mass transfer and reduce batch variability .
- Catalytic Optimization : Use of heterogeneous catalysts (e.g., Pd/C) to improve turnover frequency and recyclability .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Methodological Notes
- Avoid Reliance on Single Studies : Cross-validate synthetic protocols using multiple literature sources (e.g., TCI America’s guidelines vs. academic papers) .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) in detail to enable replication .
- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
